molecular formula C16H16Cl2N2O2 B4129472 1-(2,3-Dichlorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea

1-(2,3-Dichlorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea

Cat. No.: B4129472
M. Wt: 339.2 g/mol
InChI Key: XFTBUDSEECJLNB-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-N’-[2-(2-methoxyphenyl)ethyl]urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both dichlorophenyl and methoxyphenyl groups, suggests potential for interesting chemical properties and biological activities.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-22-14-8-3-2-5-11(14)9-10-19-16(21)20-13-7-4-6-12(17)15(13)18/h2-8H,9-10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTBUDSEECJLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-N’-[2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of 2,3-dichloroaniline with 2-(2-methoxyphenyl)ethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-N’-[2-(2-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-N’-[2-(2-methoxyphenyl)ethyl]urea depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of dichlorophenyl and methoxyphenyl groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-N’-[2-(2-hydroxyphenyl)ethyl]urea
  • N-(2,3-dichlorophenyl)-N’-[2-(2-ethoxyphenyl)ethyl]urea
  • N-(2,3-dichlorophenyl)-N’-[2-(2-methylphenyl)ethyl]urea

Uniqueness

N-(2,3-dichlorophenyl)-N’-[2-(2-methoxyphenyl)ethyl]urea is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which can impart distinct chemical and biological properties. The methoxy group can enhance its solubility and bioavailability, while the dichlorophenyl group can contribute to its stability and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-Dichlorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea
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1-(2,3-Dichlorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea

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